

Quantum Chemical Blueprint of 2-Hydroxychalcone: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of **2- Hydroxychalcone** Through Quantum Chemical Calculations for Applications in Drug Discovery and Materials Science.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **2-hydroxychalcone**, a flavonoid precursor with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of its molecular structure, vibrational frequencies, electronic properties, and spectroscopic characteristics. The integration of theoretical data with experimental protocols aims to provide a robust framework for understanding and utilizing **2-hydroxychalcone** in various scientific applications.

Molecular Geometry

The equilibrium geometry of **2-hydroxychalcone** has been optimized using Density Functional Theory (DFT), a computational method that provides valuable insights into the three-dimensional arrangement of atoms in a molecule. These calculations are crucial for understanding the molecule's reactivity and interaction with biological targets.

Computational Methodology



The optimized structural parameters, including bond lengths and bond angles, are typically calculated using DFT with various functionals and basis sets. A common approach involves the B3LYP functional combined with the 6-311G basis set.[1][2][3] Another functional, M06-2X, with a 6-311+(d,p) basis set has also been employed for geometry optimization.[4]

Optimized Geometrical Parameters

The following tables summarize the key calculated bond lengths and bond angles for **2-hydroxychalcone**. These theoretical values are in good agreement with experimental data obtained from X-ray diffraction studies of chalcone derivatives.

Table 1: Selected Optimized Bond Lengths of 2-Hydroxychalcone.

Bond	B3LYP/6-311G (Å)
C1-C2	1.404
C1-C6	1.401
C=O	1.234
Cα=Cβ	1.345
О-Н	0.967

Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Table 2: Selected Optimized Bond Angles of **2-Hydroxychalcone**.

Angle	B3LYP/6-311G (°)
C2-C1-C6	119.8
C1-C(O)-Cα	120.5
C(Ο)-Cα-Cβ	121.3
Cα-Cβ-C(Aryl)	127.8
C1-O-H	108.9



Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and modes, aiding in the interpretation of experimental spectra.

Computational Approach

The vibrational frequencies of **2-hydroxychalcone** are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G). The calculated frequencies are often scaled by a factor (e.g., 0.9631 for B3LYP) to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.[4]

Comparison of Experimental and Theoretical Vibrational Frequencies

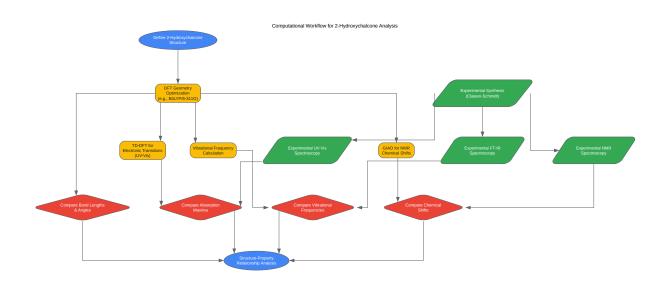
The table below presents a comparison of the experimental FT-IR vibrational frequencies with the scaled theoretical values for key functional groups in **2-hydroxychalcone**.

Table 3: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) of **2-Hydroxychalcone**.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Calculated (Scaled) B3LYP/6-311G (cm ⁻¹)
O-H stretch	~3428	~3634 (unscaled)
C=O stretch	~1640-1700	~1650
C=C stretch (alkene)	~1597	~1589
C-O stretch (phenol)	~1290	~1291
C-H bend (aromatic)	~1192	~1184

Sources:[5][6][7][8]





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Computational and Experimental Analysis Workflow.



Electronic Properties and UV-Vis Spectroscopy

The electronic properties of **2-hydroxychalcone**, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and its tendency to undergo electronic excitation.

Theoretical Background

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules.[9][10][11][12] By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

Frontier Molecular Orbitals and Electronic Transitions

The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the charge transfer characteristics of the molecule. For **2-hydroxychalcone**, the HOMO is typically localized on the hydroxyphenyl ring, while the LUMO is distributed over the α,β -unsaturated ketone system.

Table 4: Calculated Electronic Properties of **2-Hydroxychalcone**.

Parameter	B3LYP/6-311G (eV)
HOMO Energy	-6.25
LUMO Energy	-2.15
HOMO-LUMO Gap	4.10

Table 5: Experimental and Calculated UV-Vis Absorption Maxima (λmax) of **2- Hydroxychalcone**.



Solvent	Experimental λmax (nm)	Calculated TD-DFT λmax (nm)	Electronic Transition
Ethanol	~350	~345	$\pi \to \pi$
Dichloromethane	~456-461	~450	π → π

Sources:[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.[14][15][16]

Computational Details

The GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Comparison of Experimental and Theoretical NMR Chemical Shifts

The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts for **2-hydroxychalcone**.

Table 6: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) of **2-Hydroxychalcone**.

Proton	Experimental (CDCl₃)	Calculated GIAO/DFT
Ηα	~7.8	~7.7
Нβ	~7.4	~7.3
ОН	~12.8	~12.7



Sources:[17]

Table 7: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of **2-Hydroxychalcone**.

Carbon	Experimental (CDCl₃)	Calculated GIAO/DFT
C=O	~193.7	~192.5
Cα	~121.8	~122.1
Сβ	~144.9	~144.2
С-ОН	~163.6	~162.9

Sources:[17][18]

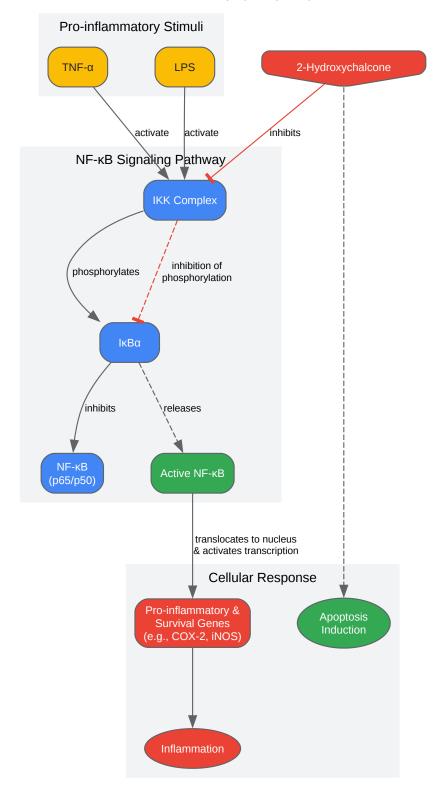
Biological Activity and Signaling Pathways

2-Hydroxychalcone and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[19][20][21][22] Computational studies, in conjunction with experimental work, have helped to elucidate the mechanisms underlying these activities.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for **2-hydroxychalcone** is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][23][24] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, **2-hydroxychalcone** can induce apoptosis and autophagy in cancer cells.[1][23]





Inhibition of NF-кВ Pathway by 2-Hydroxychalcone

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2-Hydroxychalcone's inhibitory effect on the NF-κB pathway.



Experimental Protocols Synthesis of 2-Hydroxychalcone via Claisen-Schmidt Condensation

Materials:

- 2'-Hydroxyacetophenone
- Benzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Isopropyl alcohol (IPA)[25]
- Hydrochloric acid (HCl)
- Distilled water
- Ice

Procedure:[25][26][27][28][29]

- Dissolve 2'-hydroxyacetophenone in ethanol in a round-bottom flask.
- Separately, prepare a solution of NaOH in water and cool it in an ice bath.
- Slowly add the cooled NaOH solution to the stirred solution of 2'-hydroxyacetophenone, maintaining the temperature at 0-5 °C.
- Add benzaldehyde dropwise to the reaction mixture while continuing to stir in the ice bath.
- Allow the reaction to stir at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
- The precipitated solid (2-hydroxychalcone) is collected by vacuum filtration.



- Wash the solid with cold water to remove any remaining base.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2hydroxychalcone.

Spectroscopic Characterization

- FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, dichloromethane) using a spectrophotometer.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with TMS as an internal standard.

This guide demonstrates the powerful synergy between quantum chemical calculations and experimental work in characterizing and understanding the properties of **2-hydroxychalcone**. The presented data and protocols offer a valuable resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.

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